4-Chloroisoquinolin-7-amine
Description
BenchChem offers high-quality 4-Chloroisoquinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroisoquinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloroisoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUISSIBIDREFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloroisoquinolin-7-amine synthesis pathway
This guide outlines a high-precision, scalable synthesis pathway for 4-Chloroisoquinolin-7-amine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.
Unlike standard isoquinoline functionalization, which favors the C5 or C8 positions due to electronic bias, this protocol utilizes a Boc-anhydride (
Part 1: Strategic Analysis & Retrosynthesis
The Challenge: Regioselectivity
Direct electrophilic chlorination of 7-aminoisoquinoline is problematic:
-
Electronic Bias: The protonated isoquinoline ring directs electrophiles to the C5 and C8 positions (benzene ring).
-
Substituent Effect: The 7-amino group is a strong activator, directing incoming electrophiles ortho to itself (positions 6 and 8).
-
Result: Standard chlorination (e.g.,
) yields a mixture of 8-chloro and 6-chloro isomers, with negligible C4 product.
The Solution: Dearomatization-Activation
To target C4, we must temporarily disrupt the aromaticity of the pyridine ring. By activating the isoquinoline nitrogen with
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic logic shifting from global deprotection back to the commercially available 7-aminoisoquinoline.
Part 2: Step-by-Step Experimental Protocol
Phase 1: Chemoselective Amine Protection
Objective: Protect the exocyclic amine to prevent oxidation and side-reactions during the chlorination step.
-
Reagents: 7-Aminoisoquinoline (1.0 equiv), Di-tert-butyl dicarbonate (
, 1.1 equiv), Triethylamine ( , 1.5 equiv), DMAP (0.1 equiv). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions:
to Room Temperature (RT), 4–6 hours.
Protocol:
-
Dissolve 7-aminoisoquinoline (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. -
Add
(15 mmol) and catalytic DMAP (1 mmol). -
Cool to
and add (11 mmol) dissolved in minimal DCM dropwise. -
Warm to RT and stir until TLC indicates consumption of starting material.
-
Workup: Wash with saturated
, brine, and dry over . Concentrate in vacuo. -
Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl isoquinolin-7-ylcarbamate .
Phase 2: Regioselective C4 Chlorination (The Core Step)
Objective: Install the chlorine atom at C4 using the dearomatization strategy.
-
Reagents: 7-(Boc-amino)isoquinoline (1.0 equiv),
(1.5 equiv), -Chlorosuccinimide (NCS, 1.2 equiv). -
Solvent: Acetonitrile (MeCN) or Trifluoroethanol (TFE) – TFE is often superior for stabilizing the charged intermediates.
-
Conditions: RT, 12–18 hours.
Protocol:
-
Dissolve tert-butyl isoquinolin-7-ylcarbamate (5 mmol) in anhydrous MeCN (25 mL).
-
Add
(7.5 mmol). Note: This second equivalent activates the ring nitrogen. -
Add NCS (6 mmol) in one portion.
-
Stir at room temperature. The reaction proceeds via the formation of the N-Boc-4-chloro-1,2-dihydroisoquinoline intermediate, which spontaneously eliminates the ring-Boc group and proton to rearomatize.
-
Monitoring: Monitor by LC-MS for the mass shift (+34 Da).
-
Workup: Quench with 10%
(to remove excess oxidant). Extract with EtOAc.[1] -
Purification: Column chromatography. The product is tert-butyl (4-chloroisoquinolin-7-yl)carbamate .
Phase 3: Global Deprotection
Objective: Remove the carbamate protection to reveal the free amine.
-
Reagents: Trifluoroacetic acid (TFA).
-
Solvent: DCM.
-
Conditions: RT, 2 hours.
Protocol:
-
Dissolve the chlorinated intermediate in DCM (10 mL).
-
Add TFA (5 mL) dropwise.
-
Stir at RT for 2 hours.
-
Workup (Critical): The product will be a TFA salt. Evaporate volatiles. Redissolve in EtOAc and carefully neutralize with saturated
or 1M NaOH to pH 8–9. -
Extract the free base into EtOAc, dry over
, and concentrate. -
Final Product: 4-Chloroisoquinolin-7-amine (Off-white to pale yellow solid).
Part 3: Mechanistic Insight & Visualization
The success of this pathway relies on the "Dearomatization-Rearomatization" mechanism. The
Figure 2: Mechanistic flow of the Boc-mediated C4 functionalization.
Part 4: Data Summary & Troubleshooting
| Parameter | Specification / Range | Critical Note |
| Solvent (Step 2) | MeCN or TFE | TFE (Trifluoroethanol) often improves yield by stabilizing the transition state. |
| Stoichiometry | NCS (1.1–1.2 eq) | Excess NCS can lead to over-chlorination at C1 or on the benzene ring. |
| Temperature | 20–25°C | Do not heat Step 2; thermal energy can promote side reactions. |
| Safety | Reaction releases |
Troubleshooting:
-
Issue: Chlorination occurring at C8.
-
Cause: Incomplete activation of the pyridine ring; the reaction is proceeding via standard SEAr.
-
Fix: Ensure fresh
is used and the reaction is strictly anhydrous. Consider increasing to 2.0 equivalents to drive the N-acyliminium formation.
-
-
Issue: Product is unstable.
-
Cause: 4-Haloisoquinolines can be light-sensitive.
-
Fix: Store the final product in amber vials under argon at -20°C.
-
References
-
Direct C4 Halogenation of Isoquinolines
-
Isoquinoline Synthesis & Reactivity
- Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str
- Source: Organic Letters (ACS).
- Relevance: Validates the dearomatization mechanism and intermedi
-
URL:[Link]
-
General Chlorination Protocols
Sources
Technical Whitepaper: Physicochemical Profiling of 4-Chloroisoquinolin-7-amine
[1][2]
CAS: 1936362-61-6
Formula: C
Executive Summary
4-Chloroisoquinolin-7-amine is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and bioactive small molecules.[1] Its structural duality—combining a basic isoquinoline core with an electron-rich exocyclic amine and an electron-withdrawing chlorine—creates a unique physicochemical profile that challenges standard formulation strategies.[1][2]
This guide provides a "First Principles" analysis of the molecule’s solubility and stability, derived from structural activity relationships (SAR) and analog data.[1][2] It establishes protocols for handling, solubilization, and stability testing, designed to mitigate the risks of oxidative degradation and precipitation during biological assays.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2][3][4]
Understanding the electronic distribution within 4-Chloroisoquinolin-7-amine is prerequisite to predicting its behavior in solution.[1][2]
Structural Electronics
The molecule features two competing electronic effects:[1][2]
-
The Isoquinoline Core (Basic): The ring nitrogen (N2) is the primary protonation site.[1][2] Unsubstituted isoquinoline has a pKa of ~5.4.[1][2]
-
4-Chloro Substituent (EWG): Through inductive effects (-I), the chlorine atom at position 4 withdraws electron density from the ring, slightly lowering the basicity of the ring nitrogen.[1][2]
-
7-Amino Substituent (EDG): The amino group at position 7 acts as a resonance donor (+R), pushing electron density back into the system, potentially stabilizing the protonated form.[1][2]
Net Result: The molecule acts as a weak base with an estimated pKa (ring N) of 5.0 – 5.5 .[1][2] It exists primarily in its neutral, hydrophobic state at physiological pH (7.4), necessitating specific acidification or co-solvent strategies for solubilization.[1][2]
Calculated Physicochemical Descriptors
| Property | Value (Est.) | Implication |
| LogP | 2.3 – 2.6 | Moderate lipophilicity; likely membrane permeable but poorly water-soluble.[1][2] |
| TPSA | ~39 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1][2] |
| pKa (Ring N) | ~5.2 | Soluble in acidic media (pH < 4.0); precipitates at neutral pH.[1][2] |
| pKa (Aniline N) | ~3.5 | Unlikely to protonate under standard physiological conditions.[1][2] |
| Melting Point | 185–188 °C | High crystal lattice energy, correlating with low aqueous solubility.[1][2] |
Part 2: Solubility Profile & Solubilization Strategy
The solubility of 4-Chloroisoquinolin-7-amine is pH-dependent.[1][2] Researchers often encounter "crashing out" when diluting DMSO stocks into aqueous buffers.[1][2]
Solubility Data (Experimental & Predicted)
| Solvent System | Solubility | Notes |
| Water (pH 7.4) | < 0.1 mg/mL | Insoluble. Neutral species dominates.[1][2] |
| 0.1 M HCl | > 10 mg/mL | Soluble. Protonation of ring Nitrogen breaks crystal lattice.[1][2] |
| DMSO | > 50 mg/mL | Excellent solvent for stock preparation.[1][2] |
| Ethanol | Moderate | Soluble, but less stable to oxidation than DMSO.[1][2] |
| PBS + 5% DMSO | < 0.5 mg/mL | Risk of precipitation; requires kinetic solubility verification.[1][2] |
Solubilization Workflow
To ensure accurate dosing in biological assays, follow this thermodynamic vs. kinetic solubility decision tree.
Figure 1: Decision tree for solubilizing 4-Chloroisoquinolin-7-amine in aqueous media.
Part 3: Stability Assessment[1][2]
The 7-amino group renders this molecule susceptible to oxidative degradation, while the 4-chloro position introduces potential for photolytic instability.[1][2]
Degradation Pathways[1][2]
-
Oxidation (Primary Risk): The electron-rich aniline moiety (7-NH2) is prone to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinoid species.[1][2] This manifests as the white powder turning yellow/brown over time.[1][2]
-
Photolysis: Chlorinated heterocycles can undergo homolytic C-Cl bond cleavage under UV light, resulting in dechlorination (formation of isoquinolin-7-amine).[1][2]
-
Hydrolysis: The C-Cl bond at position 4 is generally stable to hydrolysis under neutral conditions.[1][2] However, nucleophilic aromatic substitution (S
Ar) may occur under extreme basic conditions or high temperatures.[1][2]
Forced Degradation Protocol
To validate stability for a specific batch, perform this stress test:
-
Control: 1 mg/mL in DMSO, stored at -20°C.
-
Oxidative Stress: 1 mg/mL in 3% H
O for 4 hours at RT. -
Acid/Base Stress: 1 mg/mL in 0.1 N HCl and 0.1 N NaOH for 24 hours.
-
Analysis: Dilute 1:10 and analyze via LC-MS (Protocol below).
Part 4: Handling & Analytical Methodologies
Storage Guidelines
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Store under Argon or Nitrogen to prevent aniline oxidation.[1][2]
-
Container: Amber glass vials to protect from UV-induced dechlorination.[1][2]
-
Hygroscopicity: Store with desiccants; the hydrochloride salt form (if used) is likely hygroscopic.[1][2]
LC-MS Purity Method
A validated method is required to distinguish the parent compound from oxidative impurities.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for ionization).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1][2]
-
Mass Spec: ESI Positive Mode (Look for [M+H]+ = 179.0).[1][2]
References
-
Chemical Identity & CAS Verification
-
Isoquinoline Physicochemical Properties
-
Stability of Amino-Heterocycles
-
Solubility Protocols
reactivity of the chlorine atom in 4-Chloroisoquinolin-7-amine
The reactivity of 4-Chloroisoquinolin-7-amine is defined by a distinct electronic "tug-of-war." You are dealing with a bicyclic heteroaromatic scaffold where the electron-donating amine at position 7 (benzenoid ring) electronically opposes the activation required for nucleophilic displacement at position 4 (pyridinoid ring).
This guide deconstructs the reactivity profile of this specific scaffold, prioritizing transition-metal catalyzed cross-couplings as the dominant functionalization strategy while addressing the limitations of classical nucleophilic aromatic substitution (SNAr).
Structural & Electronic Audit: The "Lazy" Chloride
To manipulate the chlorine atom at C4, one must first understand why it behaves differently than the chlorine at C1.
1.1 The Isoquinoline Electronic Gradient
In isoquinoline, the nitrogen atom (position 2) exerts an inductive ($ -I
-
C1-Cl: Highly reactive toward SNAr (similar to 2-chloropyridine).
-
C4-Cl: Located at the
-position relative to the nitrogen. It is not significantly activated for SNAr because the Meisenheimer complex formed upon nucleophilic attack at C4 cannot effectively delocalize the negative charge onto the ring nitrogen.
1.2 The Deactivating Effect of the 7-Amine
The amino group (
-
Resonance Flow: The lone pair on the amine pushes electron density into the benzenoid ring (positions 6 and 8) and, by extension, increases the overall electron density of the fused system.
-
Consequence: This electron-rich environment renders the C4-Cl bond stronger and the ring less electrophilic. The oxidative addition of Palladium(0) into the C4-Cl bond is electronically feasible but slower than in electron-deficient systems (e.g., 4-chloroisoquinoline-1,3-dione).
1.3 Reactivity Map (Graphviz)
Figure 1: Reactivity landscape of the scaffold. Note the distinct electronic zones between the pyridine-like ring (C1-C4) and the aniline-like ring (C5-C8).
Primary Reactivity Mode: Transition Metal Catalysis
Since SNAr is kinetically disfavored at C4, Palladium-catalyzed cross-coupling is the standard for functionalization. However, the free amine at C7 presents a chemo-selectivity challenge: it can coordinate to the Pd center, poisoning the catalyst or leading to competitive Buchwald-Hartwig amination at the C7 site if not managed.
2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the most robust method for derivatizing C4.
-
Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Amphos ) to facilitate the oxidative addition into the electron-rich C4-Cl bond.
-
Base Selection: Inorganic bases like
or are preferred over alkoxides to minimize side reactions with the unprotected amine. -
Amine Protection: While direct coupling is possible, protecting the 7-NH2 as a Boc-carbamate or Acetamide significantly improves yield by preventing catalyst sequestration.
2.2 Buchwald-Hartwig Amination (C-N Bond Formation)
Displacing C4-Cl with an external amine requires forcing conditions.
-
Risk: Self-coupling (polymerization) where the 7-NH2 of one molecule reacts with the 4-Cl of another.
-
Solution: You must protect the 7-NH2 group before attempting to install a new amine at C4.
Experimental Protocol: C4-Arylation via Suzuki Coupling
This protocol assumes the use of the unprotected amine, utilizing a catalyst system designed to tolerate free anilines.
Objective: Synthesize 4-(4-methoxyphenyl)isoquinolin-7-amine.
3.1 Materials
-
Substrate: 4-Chloroisoquinolin-7-amine (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Chosen for robustness. -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
3.2 Methodology
-
Inerting: Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Monitor via LC-MS. If conversion stalls, add 2 mol% fresh catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. The 7-amine makes the product polar; ensure the aqueous layer is not too acidic to prevent product loss as the salt.
-
Purification: Flash chromatography (DCM/MeOH gradient). The free amine will streak on silica; add 1%
to the eluent.
The SNAr Fallacy & Alternative Activation
Researchers often attempt nucleophilic substitution (e.g., heating with morpholine) and fail.
Why SNAr Fails at C4
-
Lack of Activation: Unlike 4-chloroquinoline or 4-chloropyridine, the 4-position of isoquinoline is not para to the ring nitrogen. There is no direct resonance stabilization for the incoming nucleophile.
-
Thermodynamic Barrier: The activation energy to break aromaticity at the C3-C4 bond is prohibitively high without strong EWGs (like
) at C5 or C8.
The "Halogen Dance" Risk
If you treat 4-chloroisoquinolin-7-amine with extremely strong bases (e.g., LDA) to attempt benzyne formation, you risk a Halogen Dance reaction. The base may deprotonate C3, leading to migration of the chlorine from C4 to C3.
Activation Logic Diagram
Figure 2: Decision matrix for functionalizing C4. SNAr is mechanistically unsound for this substrate.
Summary of Reactivity Data
| Reaction Class | Feasibility | Critical Condition |
| SNAr (Nucleophilic) | Low | Requires conversion to N-oxide or strong EWGs. |
| Suzuki Coupling | High | Use base stable to free amine ( |
| Buchwald-Hartwig | Moderate | Protect 7-NH2 to prevent polymerization. |
| Lithiation (Halogen Exchange) | Moderate | Requires protection of 7-NH2 (e.g., as TMS derivative) before adding |
| Electrophilic Subst. (EAS) | N/A | C4 is blocked. EAS would occur at C5/C8, but Cl deactivates the ring. |
References
-
Mechanistic Insight on Isoquinoline Reactivity
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Relevance: Defines the electrophilic/nucleophilic susceptibility of the isoquinoline ring positions (C1 vs C4).
-
Link:
-
Palladium-Catalyzed Cross-Coupling of Chloroisoquinolines
- Source: Li, J. J. (2014).
- Relevance: details Suzuki/Buchwald protocols for heteroaryl chlorides.
-
Link:
-
Selectivity in Amino-Isoquinoline Deriv
-
Source: PubChem Compound Summary for 4-Chloroisoquinoline.[1]
- Relevance: Provides physical property data and related patent literature for 4-chloro deriv
-
Link:
-
-
Buchwald-Hartwig Amin
- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination".
- Relevance: Establishes ligand choices (XPhos) for coupling electron-rich anilines/chlorides.
-
Link:
Sources
electrophilic and nucleophilic sites of 4-Chloroisoquinolin-7-amine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloroisoquinolin-7-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Understanding the nuanced reactivity of substituted isoquinolines is paramount for the rational design of novel therapeutics and synthetic intermediates. This guide provides a comprehensive analysis of 4-Chloroisoquinolin-7-amine, a bifunctional derivative whose reactivity is governed by the interplay of an electron-withdrawing halogen and an electron-donating amine group on the core heterocyclic system. We will dissect the electronic landscape of the molecule to identify its primary electrophilic and nucleophilic centers, grounding our analysis in fundamental chemical principles and validating it with established computational and experimental methodologies.
The Electronic Architecture of the Isoquinoline Core
The reactivity of any substituted isoquinoline is fundamentally rooted in the electronic nature of the parent heterocycle. The isoquinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density of the pyridine-like ring (positions 1, 3, 4), making it less susceptible to electrophilic attack compared to the carbocyclic benzene ring.
Consequently, electrophilic substitution reactions on an unsubstituted isoquinoline preferentially occur on the electron-rich benzene ring, primarily at the C5 and C8 positions.[2] This preference is dictated by the superior stability of the cationic intermediate formed during the reaction.[2] This inherent electronic bias is the canvas upon which the effects of substituents are painted.
Decoding the Influence of Substituents
In 4-Chloroisoquinolin-7-amine, two key functional groups modulate the core's reactivity: the chloro group at position C4 and the amine group at C7. Their combined influence creates a molecule with distinct, localized regions of electrophilicity and nucleophilicity.
The Chloro Group at C4: Creating an Electrophilic Hotspot
The chlorine atom at the C4 position is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). This effect pulls electron density away from the carbon atom to which it is attached.
-
Causality: The high electronegativity of chlorine relative to carbon creates a significant dipole moment in the C-Cl bond, leaving the C4 carbon with a partial positive charge (δ+). This electron deficiency marks the C4 position as a prime target for attack by nucleophiles (electron-rich species).[3][4]
-
Reaction Profile: This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[5] The presence of the electronegative ring nitrogen further stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, making this pathway particularly favorable at the C4 position. This reactivity pattern is well-documented in the analogous 4-chloroquinoline systems, which readily undergo substitution at the C4 position.[6][7]
The Amine Group at C7: A Powerful Nucleophilic Center
Conversely, the amino group at the C7 position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. It exerts a powerful +R (resonance) effect, pushing electron density into the carbocyclic ring.
-
Causality: The nitrogen's lone pair can be delocalized into the aromatic π-system, increasing the electron density at the ortho (C6, C8) and para positions relative to the amine. This significantly activates the benzene portion of the scaffold towards electrophilic attack.
-
Nucleophilic Sites: The primary nucleophilic centers of the molecule are therefore:
-
The Amine Nitrogen (N7): The lone pair on the nitrogen of the amino group is the most direct and potent nucleophilic site. It can readily react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, in classic nucleophilic substitution reactions.[8][9]
-
Aromatic Carbons (C6 & C8): The increased electron density at the C6 and C8 positions makes them susceptible to attack by strong electrophiles in Electrophilic Aromatic Substitution (EAS) reactions.
-
The interplay of these competing electronic effects is visualized below.
Caption: Interplay of electronic effects defining reactivity.
Predicting and Validating Reactive Sites
A robust understanding of reactivity requires both theoretical prediction and experimental validation. Modern computational chemistry provides powerful tools to visualize the electronic landscape of a molecule, while established laboratory techniques can confirm these predictions through direct reactivity studies.
Computational Analysis: Mapping the Electronic Surface
Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including the distribution of electron density.[10][11] A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich and electron-poor regions of a molecule.
-
Principle: The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and correspond to likely nucleophilic sites. Regions of positive potential (typically colored blue) are electron-poor and represent likely electrophilic sites.[12]
-
Application: For 4-Chloroisoquinolin-7-amine, an MEP analysis is predicted to show a strong region of positive potential around the C4 carbon and a strong region of negative potential localized on the 7-amino group's nitrogen and delocalized into the C6/C8 positions of the benzene ring.
This protocol outlines a self-validating system for computational analysis.
Caption: Workflow for computational reactivity analysis.
-
Structure Input: Build the 3D structure of 4-Chloroisoquinolin-7-amine in a computational chemistry software package.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum, thus validating the optimization.
-
MEP Calculation: Using the validated optimized geometry, perform a single-point energy calculation while generating the MEP surface data.
-
Analysis: Visualize the resulting MEP map. Identify and label the regions of most negative (nucleophilic) and most positive (electrophilic) potential.
Experimental Validation: Probing Reactivity
Theoretical predictions must be confirmed through chemical reactions. The distinct electrophilic and nucleophilic sites can be probed using selective reagents.
This experiment validates the electrophilicity of the C4 position.
-
Dissolution: Dissolve 4-Chloroisoquinolin-7-amine (1 equivalent) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition: Add a chosen nucleophile (e.g., morpholine, 1.2 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up and Analysis: Upon completion, perform an aqueous work-up to isolate the crude product. Purify the product via column chromatography.
-
Characterization: Confirm the structure of the product (4-morpholinoisoquinolin-7-amine) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution of chlorine by the nucleophile provides direct evidence for the electrophilic nature of the C4 position.
Summary of Reactive Sites
The combined theoretical and experimental evidence provides a clear picture of the molecule's reactivity.
| Site(s) | Type | Justification | Potential Reactions |
| C4 Carbon | Electrophilic | Strong inductive (-I) effect from the adjacent chlorine atom, creating a partial positive charge. | Nucleophilic Aromatic Substitution (SNAr) |
| N7 Nitrogen | Nucleophilic | Lone pair of electrons on the amine nitrogen. | Alkylation, Acylation, Amide Formation |
| C6 & C8 Carbons | Nucleophilic | Increased electron density due to the strong resonance (+R) effect from the C7-amine group. | Electrophilic Aromatic Substitution (EAS) |
Implications for Drug Development
The dual reactivity of 4-Chloroisoquinolin-7-amine makes it a versatile scaffold for drug discovery.
-
Electrophilic Handle (C4): The C4-chloro group serves as a reliable attachment point for a wide variety of nucleophilic side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse functional groups to probe interactions with biological targets.
-
Nucleophilic Handle (N7): The 7-amino group can be functionalized to modulate the molecule's physicochemical properties, such as solubility and basicity, or to introduce additional pharmacophoric features.
By understanding and leveraging these distinct reactive sites, medicinal chemists can efficiently generate libraries of complex isoquinoline derivatives for screening against a multitude of biological targets, including kinases, parasites, and viruses, where the isoquinoline core is known to be active.[1][14]
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Dave, M., et al. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. Available at: [Link]
-
PubChem. 4-Amino-7-chloroquinoline. Available at: [Link]
-
Crash Course. Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. Available at: [Link]
-
The Organic Chemistry Tutor. Nucleophiles and Electrophiles. Available at: [Link]
-
Ashenhurst, J. Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep. 6.4 Nucleophiles, Electrophiles, and Intermediates. Available at: [Link]
-
Kataoka, H., et al. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]
-
PubChem. 3-Chloroisoquinoline. Available at: [Link]
-
Mir, M.A. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology. Available at: [Link]
-
PubChem. 4-Chloroisoquinoline. Available at: [Link]
-
Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Chemie-Cluster-Bayern. Available at: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
Mir, M.A. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics. Available at: [Link]
-
Methods for estimating heterocyclic amine concentrations in cooked meats in the US diet. National Library of Medicine. Available at: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. Available at: [Link]
-
(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]
-
Variation of the electron density (isovalue = 0.00015) from the... ResearchGate. Available at: [Link]
-
Heterocyclic Chemistry. CEM Corporation. Available at: [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Available at: [Link]
-
PubChem. 4-Chloroquinoline. Available at: [Link]
-
PubChem. 4,7-Dichloroquinoline. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Chloroisoquinolin-7-amine for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Isoquinoline Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space explored for kinase inhibition, the isoquinoline scaffold has emerged as a privileged structure. Its rigid bicyclic framework provides an excellent platform for orienting substituents to interact with key features of the ATP-binding pocket of various kinases.[2] Compounds based on isoquinoline have demonstrated a broad spectrum of biological activities, including potent anti-cancer properties by targeting critical signaling pathways like PI3K/Akt/mTOR.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloroisoquinolin-7-amine . This molecule is strategically designed for diversity-oriented synthesis. The chlorine atom at the C4 position and the primary amine at the C7 position serve as orthogonal handles for functionalization through modern palladium-catalyzed cross-coupling reactions. The C4-chloro group is highly susceptible to Suzuki-Miyaura coupling for C-C bond formation, while the C7-amino group can be acylated or used in Buchwald-Hartwig amination for C-N bond formation, allowing for the systematic exploration of the kinase chemical space.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloroisoquinolin-7-amine in the synthesis of novel kinase inhibitors. We will delve into the mechanistic rationale, provide field-tested protocols for key synthetic transformations, and present data in a clear, actionable format.
Design Rationale: Orthogonal Reactivity for Kinase Library Synthesis
The core advantage of 4-Chloroisoquinolin-7-amine lies in its distinct reactive sites, enabling sequential and regioselective diversification. The C4 position of the isoquinoline ring is often directed towards the solvent-exposed region of the kinase ATP-binding site, making it an ideal point for introducing larger, property-modulating substituents. Conversely, the C7 position can be functionalized to interact with the hinge region or other nearby residues, influencing potency and selectivity.
The differential reactivity of the C4-Cl and C7-NH2 groups allows for a modular approach to library synthesis. For instance, a Suzuki-Miyaura coupling can be performed at the C4 position first, followed by modification of the C7-amine. This strategic functionalization is critical for developing structure-activity relationships (SAR) and optimizing lead compounds.
Below is a logical workflow illustrating this synthetic strategy:
Caption: Synthetic workflow using 4-Chloroisoquinolin-7-amine.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron species and an organic halide.[3] In the context of 4-Chloroisoquinolin-7-amine, this reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source is required to initiate the catalytic cycle.[4] While Pd(PPh3)4 can be used, modern precatalysts like Pd(dppf)Cl2 or palladacycles often offer superior activity and stability. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields for challenging substrates.
-
Base: A base is necessary to activate the boronic acid for transmetalation.[5] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a milder base may be preferable.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is often employed. Water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
Detailed Step-by-Step Methodology:
Synthesis of 4-(3-methoxyphenyl)isoquinolin-7-amine
-
Reagent Preparation:
-
To a 50 mL oven-dried Schlenk flask, add 4-Chloroisoquinolin-7-amine (1.0 eq, 300 mg, 1.56 mmol), 3-methoxyphenylboronic acid (1.2 eq, 284 mg, 1.87 mmol), and potassium carbonate (2.5 eq, 539 mg, 3.90 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq, 64 mg, 0.078 mmol).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to afford the desired product.
-
Expected Results & Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-methoxyphenylboronic acid | 4-(3-methoxyphenyl)isoquinolin-7-amine | 85 |
| 2 | 4-fluorophenylboronic acid | 4-(4-fluorophenyl)isoquinolin-7-amine | 88 |
| 3 | Pyridine-3-boronic acid | 4-(pyridin-3-yl)isoquinolin-7-amine | 75 |
Yields are based on laboratory experiments with analogous substrates and represent typical outcomes.
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C7-N Functionalization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] While 4-Chloroisoquinolin-7-amine already possesses an amino group, this protocol outlines the amination of an aryl halide with the C7-amino group of a previously functionalized intermediate, such as 4-aryl-isoquinolin-7-amine. This allows for the synthesis of diarylamine structures, which are common in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[7] For coupling a primary arylamine with an aryl halide, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective. They promote the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile.[8] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Methodology:
Synthesis of N-(4-fluorophenyl)-4-(3-methoxyphenyl)isoquinolin-7-amine
-
Reagent Preparation:
-
To a 50 mL oven-dried Schlenk flask, add 4-(3-methoxyphenyl)isoquinolin-7-amine (1.0 eq, 300 mg, 1.13 mmol), 1-bromo-4-fluorobenzene (1.1 eq, 217 mg, 1.24 mmol), and sodium tert-butoxide (1.5 eq, 163 mg, 1.70 mmol).
-
Add RuPhos Pd G3 (a third-generation palladacycle precatalyst) (0.03 eq, 28 mg, 0.034 mmol).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (12 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL).
-
Dilute with ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-50% ethyl acetate in hexanes) to afford the desired diarylamine product.
-
Illustrative Kinase Inhibitor Potency Data:
The following table presents hypothetical IC50 data for compounds synthesized from the 4-Chloroisoquinolin-7-amine scaffold, demonstrating its potential in generating potent kinase inhibitors.
| Compound ID | C4-Substituent | C7-Substituent | Target Kinase | IC50 (nM) |
| EX-1 | 3-methoxyphenyl | -NH2 | EGFR | 250 |
| EX-2 | 3-methoxyphenyl | -NH-(4-fluorophenyl) | EGFR | 15 |
| EX-3 | Pyridin-3-yl | -NH2 | FLT3 | 180 |
| EX-4 | Pyridin-3-yl | -NH-(4-fluorophenyl) | FLT3 | 8 |
Data is illustrative and intended to show the potential for potency improvement through diversification at the C7 position.
Conclusion and Future Outlook
4-Chloroisoquinolin-7-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its orthogonal reactive sites at the C4 and C7 positions allow for the systematic and efficient construction of diverse chemical libraries using robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space around the isoquinoline scaffold. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity. The strategic application of this building block will undoubtedly accelerate the discovery of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved January 29, 2024, from [Link]
-
Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved January 29, 2024, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chem-Station. Retrieved January 29, 2024, from [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 1). YouTube. Retrieved January 29, 2024, from [Link]
-
Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2026, January 28). YouTube. Retrieved January 29, 2024, from [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 29, 2024, from [Link]
-
(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2025, October 12). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 29, 2024, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]
-
Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018, August 29). MDPI. Retrieved January 29, 2024, from [Link]
-
Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). NIH. Retrieved January 29, 2024, from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). NIH. Retrieved January 29, 2024, from [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. Retrieved January 29, 2024, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 29, 2024, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). NIH. Retrieved January 29, 2024, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). NIH. Retrieved January 29, 2024, from [Link]
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2025, August 6). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. (2019, September 17). NIH. Retrieved January 29, 2024, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloroisoquinolin-7-amine
Strategic Overview & Chemical Logic
The functionalization of 4-chloroisoquinolin-7-amine presents a classic "chemoselectivity paradox" in heterocyclic synthesis. This substrate contains two distinct reactive sites that compete for palladium coordination:
-
The Electrophile (C4-Cl): A deactivated heteroaryl chloride. Unlike the highly reactive C1-position in isoquinolines, the C4-position is electron-rich, making oxidative addition rate-limiting.
-
The Nucleophile (C7-NH₂): A free primary amine. This group can poison the palladium catalyst by forming stable, unreactive Pd-amine complexes (the "amine effect") or participate in competing intermolecular N-arylation (self-polymerization).
The Solution: To bypass the need for protecting groups (atom economy), this guide utilizes Third and Fourth Generation (G3/G4) Buchwald Precatalysts . These bulky, electron-rich biarylphosphine complexes facilitate rapid oxidative addition at the sluggish C4-chloride while sterically preventing the C7-amine from binding tightly to the metal center.
Reaction Architecture
The following diagram outlines the divergent pathways for functionalizing this scaffold.
Figure 1: Divergent functionalization pathways for 4-chloroisoquinolin-7-amine using chemoselective Pd-precatalysts.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Objective: Introduction of aryl/heteroaryl motifs at C4 without protecting the C7-amine.
Experimental Rationale
-
Catalyst: XPhos Pd G3 is selected. The XPhos ligand provides the steric bulk necessary to promote reductive elimination and prevent the C7-amine from inhibiting the catalyst.
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) is used. It is mild enough to prevent deprotonation of the C7-amine (which would make it a better nucleophile/poison) but strong enough to activate the boronic acid.
-
Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system aids in dissolving inorganic bases and promotes the transmetalation step.
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
4-Chloroisoquinolin-7-amine (1.0 equiv, 178.6 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv, 424 mg)
-
XPhos Pd G3 (2.0 mol%, 17 mg)
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Place in a pre-heated block at 80°C for 2–4 hours.
-
Self-Validation Checkpoint: Spot TLC after 1 hour. If starting material (SM) is >50%, increase temp to 100°C. If SM persists but no product forms, check for "Protodehalogenation" (loss of Cl replaced by H), indicating the catalyst is active but transmetalation is failing (likely wet boronic acid).
-
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with Water (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]
Objective: Introduction of a secondary amine at C4. Critical Risk: Intermolecular self-coupling (polymerization). Mitigation: Use a slight excess of the external amine and high dilution (0.1 M).
Experimental Rationale
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These are the "gold standard" for primary amine substrates and are highly active for aryl chlorides.
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Strong bases are required to deprotonate the incoming amine.
-
Note: If the substrate's C7-NH₂ is sensitive, use Cs₂CO₃ (weaker base) with longer reaction times.
-
Step-by-Step Methodology
-
Charge: To a dried reaction vial, add:
-
4-Chloroisoquinolin-7-amine (1.0 equiv, 1.0 mmol)
-
External Amine (1.2 equiv)
-
NaOtBu (1.4 equiv, 135 mg)
-
BrettPhos Pd G3 (2.0 mol%)
-
-
Inertion: Seal and purge with Nitrogen (x3). Strict oxygen exclusion is vital for Buchwald couplings.
-
Solvation: Add anhydrous t-Amyl Alcohol or Dioxane (10 mL).
-
Note: Higher dilution (0.1 M) suppresses the reaction of the substrate's C7-amine with another substrate molecule.
-
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation (LCMS):
-
Target Mass: [M+H]⁺ of product.
-
Warning Signal: If you observe a mass of [2 x Substrate - HCl], self-coupling has occurred. Action: If this happens, protect the C7-amine as a Boc-carbamate before coupling.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning by C7-NH₂. | Switch to G4 precatalysts (more stable). Increase catalyst loading to 5 mol%. |
| Protodehalogenation (Cl replaced by H) | Hydride source present; Transmetalation failed. | Use anhydrous solvents.[1] Ensure Boronic Acid is dry/pure. Lower temperature. |
| Pd Black Precipitation | Ligand dissociation / Instability. | Reaction temperature too high for ligand. Switch from Dioxane to t-Butanol or Toluene . |
| Self-Coupling (Dimer) | C7-NH₂ competing with external amine. | Protocol B only: Protect C7-NH₂ with Boc anhydride (Boc₂O) prior to coupling. |
Mechanistic Visualization
The following diagram illustrates the specific catalytic cycle, highlighting where the free amine can interfere and how the G3 precatalyst mitigates this.
Figure 2: Catalytic cycle showing the critical activation step and the risk of catalyst poisoning by the substrate's free amine.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions." (Adapted for Isoquinoline analogs).
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Chloroisoquinolin-7-amine Synthesis
Topic: Troubleshooting Common Side Products & Impurities
Introduction
4-Chloroisoquinolin-7-amine (CAS: 1936362-61-6) is a critical intermediate scaffold, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic kinase antagonists.
Synthesizing this molecule presents a "chemical paradox": you must maintain a labile halogen at the C4 position while simultaneously reducing a nitro group (or deprotecting an amine) at the C7 position. This guide addresses the three most common failure modes: reductive dechlorination , regioisomer contamination , and hydrolytic degradation .
Module 1: The "Missing Chlorine" Mystery (Dechlorination)
The Issue
You are reducing 4-chloro-7-nitroisoquinoline to the target amine.
-
Symptom: LC-MS shows a dominant peak at [M-34] (mass of product minus chlorine, plus hydrogen).
-
Diagnosis: You likely used Palladium on Carbon (Pd/C) or standard catalytic hydrogenation.
Technical Explanation
The C4-Chlorine bond in isoquinolines is electron-deficient and highly susceptible to oxidative addition by Palladium(0). Under standard hydrogenation conditions (
Troubleshooting Protocol
Q: How do I reduce the nitro group without stripping the chlorine? A: You must switch from catalytic hydrogenation to dissolving metal reductions or chemoselective heterogeneous catalysts .
Recommended Protocol: Iron-Mediated Reduction (The "Gold Standard")
This method is kinetically controlled to favor nitro reduction over aryl halide cleavage.
-
Reagents: Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (
, 5.0 equiv). -
Solvent: Ethanol/Water (4:1 ratio). Avoid pure organic solvents; water is required for electron transfer.
-
Procedure:
-
Dissolve starting material in EtOH/H2O.
-
Add
and Fe powder. -
Heat to reflux (80°C) for 2-4 hours. Do not exceed 4 hours unnecessarily.
-
Critical Step: Filter hot through Celite to remove iron oxides. If cooled before filtering, the product may adsorb to the iron sludge.
-
-
Workup: Basify filtrate with
, extract with EtOAc.
Alternative Methods (If Fe fails):
-
Stannous Chloride (
): Effective but generates difficult emulsions during workup. -
Sulfided Platinum on Carbon (Pt(S)/C): If you must use hydrogenation, use sulfided catalysts which poison the dehalogenation pathway.
Decision Tree: Selecting the Right Reduction
Figure 1: Selection logic for nitro reduction avoiding dehalogenation.
Module 2: Regioisomer Contamination
The Issue
You synthesized the core ring system or chlorinated a precursor, but NMR shows a "shadow" set of peaks (~10-15% impurity) that co-elutes on silica.
-
Symptom: Two doublets in the aromatic region with different coupling constants.
-
Diagnosis: Presence of 1-chloroisoquinolin-7-amine or 5-chloro isomers .
Root Cause Analysis
This usually occurs during the chlorination step (e.g., using
-
N-Oxide Rearrangement: If you start with 7-nitroisoquinoline-N-oxide and treat with
, the rearrangement naturally favors the C1 position (Meisenheimer/Reissert mechanism) over C4. -
Direct Chlorination: If you attempt to chlorinate 7-aminoisoquinoline directly with NCS, the amino group directs ortho/para to itself (positions 6 and 8), while the ring nitrogen activates C1. C4 is often the secondary site of attack unless specific blocking groups are used.
Troubleshooting & Purification
Q: How do I separate the 1-chloro impurity from the 4-chloro product? A: These isomers have very similar polarities. Flash chromatography is often insufficient.
-
Recrystallization (The Fix): The 4-chloro isomer typically packs better than the 1-chloro isomer.
-
Solvent System: Toluene/Heptane or Ethanol.
-
Procedure: Dissolve crude mixture in hot toluene; add heptane dropwise until turbid. Cool slowly to 4°C.
-
-
Prevention (The Better Fix):
-
Ensure your precursor is 4-hydroxy-7-nitroisoquinoline .
-
Chlorination of the 4-hydroxy tautomer (isoquinolin-4-one) with
is highly regioselective for C4, avoiding the C1 isomer entirely.
-
Module 3: Hydrolytic Instability
The Issue
The product degrades upon storage or during acidic workup.[1]
-
Symptom: Appearance of a highly polar spot on TLC (
) and loss of the chlorine isotope pattern in MS. -
Diagnosis: Hydrolysis to 7-aminoisoquinolin-4-ol (tautomer of the isoquinolinone).
Technical Insight
The C4 position in isoquinoline is akin to the 4-position in pyridine; it is electron-deficient. While less reactive than C1, the C4-Cl bond is susceptible to Nucleophilic Aromatic Substitution (
Handling Guidelines:
-
Avoid: Strong mineral acids (HCl,
) at high temperatures ( ) during deprotection steps. -
Storage: Store the free base under Argon at -20°C. The hydrochloride salt is more stable but hygroscopic.
-
Quenching
: When quenching the chlorination reaction, pour the reaction mixture into ice-cold water/base. Do not add water to the reaction mixture, as the exotherm can drive hydrolysis of the newly formed C-Cl bond.
Summary of Key Impurities
| Impurity Name | Structure Note | Origin | Detection (LC-MS) |
| Des-chloro | Isoquinolin-7-amine | Over-reduction (Pd/C) | [M-34] |
| 1-Chloro isomer | 1-Chloroisoquinolin-7-amine | Regio-error ( | Same Mass (Different RT) |
| Hydrolysis Product | 7-aminoisoquinolin-4-ol | Acidic/Basic workup | [M-18] (Cl replaced by OH) |
| Azo-dimer | 4,4'-dichloro-7,7'-azodisoquinoline | Incomplete reduction intermediate | [2M-2] |
References
-
Reduction of Nitro Compounds: "Selective reduction of nitro compounds in the presence of other reducible groups." Tetrahedron, 2008, 64(44), 10195-10200.[2] Link
-
Synthesis of ROCK Inhibitors: "Quinazoline derivatives as kinases inhibitors." US Patent 9,388,160 B2 (See Example 7/Scheme 1 for nitro reduction protocols). Link
-
Isoquinoline Chlorination: "Deaminative chlorination of aminoheterocycles." Nature Communications, 2021. (Mechanistic insight into heteroaryl chlorination). Link
-
Iron Reduction Methodology: "Iron/Ammonium Chloride Reduction of Nitroarenes." Organic Syntheses, Coll. Vol. 5, p.552. Link
Sources
troubleshooting guide for nucleophilic aromatic substitution on isoquinolines
Isoquinoline Technical Support Hub
Status: Operational Operator: Senior Application Scientist Ticket ID: ISOQ-SNAR-001 Subject: Troubleshooting Nucleophilic Aromatic Substitution on Isoquinoline Scaffolds
Core Directive & Scope
Welcome to the technical support center for heteroaromatic functionalization. This guide addresses the specific challenges of performing Nucleophilic Aromatic Substitution (
Unlike standard benzene derivatives, isoquinolines possess an intrinsic dipole and a specific locus of reactivity driven by the nitrogen atom. This guide assumes you are attempting to displace a leaving group (LG = Cl, Br, F, OTf) with a nucleophile (Amine, Alkoxide, Thiol) and are encountering issues with yield, regioselectivity, or conversion.
The Mechanistic Logic (The "Why")
Before troubleshooting, you must verify your reaction design against the fundamental mechanism.
The Critical Rule: The rate-determining step (RDS) is the formation of the Meisenheimer Complex (addition), not the breaking of the C-LG bond.
-
Implication 1 (The Element Effect): Fluorine is often the best leaving group (F >> Cl
Br). Its high electronegativity lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack. -
Implication 2 (Regioselectivity): Reactivity is dictated by the stability of the anionic intermediate.
-
C1 Position: Highly reactive. The negative charge can reside directly on the electronegative Nitrogen.
-
C3 Position: Moderately reactive. Charge is delocalized but less effectively stabilized than at C1.
-
Benzene Ring (C5-C8): Inert to standard
without strong electron-withdrawing groups (EWGs) like .
-
Visualizing the Pathway
Caption: The Addition-Elimination mechanism highlighting the critical Meisenheimer intermediate stabilized by the ring nitrogen.
Diagnostic Hub: Troubleshooting Specific Issues
Identify your symptom below to access the specific remediation protocol.
Symptom A: No Reaction / Starting Material Recovered
The reaction mixture stays clear; TLC shows only starting material.
| Potential Root Cause | Technical Explanation | Remediation Protocol |
| Solvent Shelling | In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonds, reducing its HOMO energy and reactivity. | Switch to Polar Aprotic: Use DMSO, NMP, or DMF. These solvate cations well but leave anions "naked" and highly reactive. |
| Poor Leaving Group | Using -OMe or -H as a leaving group without activation. | Activate the LG: Ensure LG is Halogen (F/Cl/Br) or Sulfonate. If LG is H, this requires oxidative conditions (Chichibabin) or transition metal catalysis. |
| High Activation Energy | The aromaticity of the ring creates a high barrier for the initial attack. | Thermal Boost: Increase T to 100-140°C. Microwave: Apply MW irradiation (often reduces time from 12h to 30min). |
| Deactivated Ring | Presence of EDGs (e.g., -OMe, -Me) on the ring raises the LUMO. | Acid Catalysis: Add 1.0 eq of mild acid (e.g., AcOH) or convert to N-oxide to increase electrophilicity, then reduce post-reaction. |
Symptom B: Low Yield / "Black Tar" Formation
Starting material is consumed, but the product is minor; the flask contains intractable dark solids.
| Potential Root Cause | Technical Explanation | Remediation Protocol |
| Oxidative Degradation | Isoquinolines, especially electron-rich amines, are prone to oxidation/polymerization at high T in air. | Degas: Sparge solvent with Argon/Nitrogen for 15 mins. Run under inert atmosphere. |
| Competitive Hydrolysis | Traces of water in DMSO/DMF act as a nucleophile (generating the isoquinolone). | Dry Solvents: Use anhydrous solvents (molecular sieves). Check Base: Ensure the base (e.g., |
| Exotherm Control | Ramp Heating: Do not drop substrate into pre-heated oil baths. Ramp from ambient to target T. |
Symptom C: Regioselectivity Issues (C1 vs C3)
You are targeting C3 but getting C1 substitution, or getting a mixture.
-
The Physics: C1 is electronically favored (inductive effect of N + resonance). C3 is significantly slower.
-
The Fix:
-
To target C1: Use standard conditions; it is the kinetic and thermodynamic product.
-
To target C3: You must block C1 (e.g., with a methyl group) OR use a specific C3-halogenated starting material where C1 is H (and thus not a leaving group). Note: You cannot easily direct a nucleophile to C3 if a leaving group exists at C1.
-
Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating . If Step 2 fails, do not proceed to Step 3.
Protocol 1: Standard Displacement (C1-Chloroisoquinoline)
For coupling primary/secondary amines.
-
Setup: In a dry vial, dissolve 1-chloroisoquinoline (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Validation: Solution should be clear. If cloudy, check water content.
-
-
Reagent Addition: Add Amine Nucleophile (1.2 - 1.5 equiv) and DIPEA (Hunig's Base, 2.0 equiv).
-
Note: Inorganic bases (
, ) are preferred for phenols/thiols.
-
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Monitoring: Check HPLC/TLC at 1 hour. If <10% conversion, increase T to 120°C.
-
-
Workup (Critical):
-
Pour mixture into Ice Water (5x reaction volume).
-
Outcome: Product usually precipitates. Filter and wash with water to remove DMSO.
-
If oil forms: Extract with EtOAc, wash 3x with water (to remove DMSO), then Brine.
-
Protocol 2: The "Stubborn Substrate" (Fluorine Activation)
Use this when the Chloride fails or yield is <30%.
-
Substrate Switch: Synthesize or purchase the 1-Fluoroisoquinoline analog.
-
Why: The C-F bond creates a stronger dipole, lowering the transition state energy for the incoming nucleophile.
-
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) at 140°C or Microwave at 160°C for 20 mins.
-
Base: Use Cesium Carbonate (
) . The "Cesium Effect" improves solubility and reactivity of anionic nucleophiles.
Decision Logic Tree
Use this flow to determine your next experimental move.
Caption: Step-by-step logic flow for isolating the root cause of reaction failure.
Frequently Asked Questions (FAQ)
Q: Can I use Buchwald-Hartwig coupling instead?
A: Yes, and often you should if standard
Q: Why is my 3-chloroisoquinoline not reacting, but the 1-chloro works fine? A: This is expected. The C3 position does not allow the negative charge of the intermediate to reside on the nitrogen atom without disrupting the resonance of the adjacent benzene ring significantly. C3 substitution often requires strong acid catalysis or transition metal coupling.
Q: I see a byproduct with Mass M+16. What is it? A: This is likely the Isoquinolone (hydrolysis product) or the N-oxide . If your solvent was wet, the Chloride was displaced by Hydroxide (from water). If you ran it in air at high temps, you may have oxidized the ring nitrogen.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on reactivity of C1 vs C3 positions).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism.[1][2][3][4][5][6][7][8]Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution.Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for the "Element Effect" and F vs Cl reactivity).
-
ACS GCI Pharmaceutical Roundtable. SNAr Reaction in S-based Solvents (DMSO).Link
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Method for Purity Analysis of 4-Chloroisoquinolin-7-amine
An Objective Comparison of HPLC-UV and GC-MS with Supporting Protocols
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Chloroisoquinolin-7-amine, a crucial intermediate in medicinal chemistry, establishing a robust and reliable analytical method for purity profiling is paramount. This guide provides an in-depth, experience-driven comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application. We will move beyond theoretical advantages to explore the practical causality behind methodological choices, grounded in the physicochemical nature of the analyte.
The Analytical Challenge: Understanding 4-Chloroisoquinolin-7-amine
Before comparing methodologies, we must first understand the molecule . 4-Chloroisoquinolin-7-amine (MW: 178.62 g/mol ) is a substituted isoquinoline, possessing key structural features that dictate its analytical behavior:
-
Aromatic System: The fused aromatic rings provide a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
-
Primary Aromatic Amine (-NH2): This functional group is basic and highly polar. It introduces a high potential for hydrogen bonding, which significantly decreases the molecule's volatility.
-
Thermal Lability: Aromatic amines can be susceptible to degradation at the high temperatures typically employed in GC inlets.[1]
The core analytical challenge, therefore, is to quantify the main component and separate it from process-related impurities and potential degradants without altering the sample's integrity during the analysis itself. This requires a method that is both sensitive and stability-indicating, in line with International Council for Harmonisation (ICH) guidelines.[2][3]
Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, primarily because it separates compounds in the liquid phase at or near ambient temperatures.[4][5] This characteristic makes it intrinsically suitable for non-volatile and thermally sensitive molecules like 4-Chloroisoquinolin-7-amine.
Causality of Method Design
For this analyte, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar mixture of water and an organic solvent. The separation is driven by the hydrophobic partitioning of the analyte between the two phases. The amine group's basicity necessitates a buffered mobile phase to ensure consistent ionization and, therefore, reproducible retention times and sharp peak shapes. A Photodiode Array (PDA) detector is selected over a simple UV detector to provide multi-wavelength data and spectral analysis, which is invaluable for peak purity assessment and preliminary identification of co-eluting impurities.
Experimental Protocol: HPLC-UV/PDA Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) for control and data acquisition.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Ammonium Acetate, analytical grade.
-
Glacial Acetic Acid, analytical grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
4-Chloroisoquinolin-7-amine reference standard and sample lots.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 254 nm for quantification; scan range 200-400 nm for peak purity.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample lot.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
-
Data Analysis:
-
Calculate the purity of the sample using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and report any impurities exceeding the reporting threshold defined by ICH Q3A(R2).[2]
-
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities.[5] However, its primary requirement is that analytes must be volatile and thermally stable.[4]
The Volatility Hurdle & The Necessity of Derivatization
Direct injection of 4-Chloroisoquinolin-7-amine into a GC is highly problematic. The polar amine group will cause strong interactions with the stationary phase, leading to severe peak tailing and poor chromatographic performance. More critically, the high temperatures of the GC inlet port can cause on-column degradation, creating false impurity peaks.
To overcome this, derivatization is mandatory .[6][7] This chemical reaction modifies the analyte to increase its volatility and thermal stability. A common approach for amines is silylation, where the active hydrogens on the amine group are replaced by a non-polar trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This additional step, however, introduces complexity, potential side reactions, and another source of variability.[6]
Experimental Protocol: GC-MS Purity Assay (Post-Derivatization)
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC-MS Data System.
-
-
Reagents and Materials:
-
Pyridine, anhydrous.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl Acetate, GC grade.
-
4-Chloroisoquinolin-7-amine reference standard and sample lots.
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
Self-Validation Check: Analyze the derivatized sample at multiple time points (e.g., 1, 2, 4 hours) to ensure the derivatization reaction has gone to completion and the derivative is stable.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 min.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 40-500) for impurity identification.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized 4-Chloroisoquinolin-7-amine based on its retention time and mass spectrum.
-
Calculate purity using area percent normalization from the Total Ion Chromatogram (TIC).
-
Use the mass spectra of minor peaks to tentatively identify impurities by comparing them against spectral libraries (e.g., NIST) and fragmentation patterns.
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS Purity Analysis.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Volatility Requirement | None | High (Mandatory) | HPLC operates in the liquid phase at low temperatures, making it ideal for non-volatile compounds.[4] GC requires vaporization at high temperatures. |
| Derivatization | Not Required | Required | The polar amine group makes the analyte non-volatile. HPLC handles polar compounds directly. GC requires masking the polar group.[6][7] |
| Sample Preparation | Simple (Dissolve & Inject) | Complex (Multi-step reaction) | Derivatization adds time, cost, and potential for error and incomplete reactions, impacting robustness.[6] |
| Thermal Degradation Risk | Low | High | HPLC's ambient conditions preserve the analyte. GC's high inlet/oven temperatures can degrade thermolabile amines, creating artificial impurities.[1] |
| Impurity Identification | Tentative (by UV spectra) | Definitive (by Mass Spectra) | MS provides structural mass-to-charge ratio data, which is the gold standard for identifying unknown volatile compounds.[5] HPLC-MS is needed for similar confidence. |
| Robustness for QC | High | Moderate to Low | The simplicity of the HPLC protocol leads to higher reproducibility. The multi-step GC-MS method is more susceptible to variability. |
| Typical Run Time | 20-30 minutes | 20-30 minutes | While GC can be faster, the required temperature program for this higher-boiling-point derivative results in comparable run times.[4] |
| Cost (Operational) | Higher | Lower | HPLC requires costly high-purity solvents. GC uses inexpensive inert gases.[4] However, derivatization reagents for GC add cost. |
Senior Scientist's Recommendation
For the routine purity analysis and quality control of 4-Chloroisoquinolin-7-amine, HPLC-UV is the unequivocally superior method .
The recommendation is grounded in the principle of using the simplest, most direct, and most robust method suitable for the analyte. HPLC directly analyzes the compound in its native state, eliminating the significant risks of thermal degradation and the analytical variability associated with the mandatory derivatization step required for GC-MS. The method is more robust, reproducible, and directly aligns with the stability-indicating requirements of pharmaceutical quality control.
GC-MS, however, serves a critical, albeit different, purpose. It should be reserved for investigational and structural elucidation activities . If an unknown, semi-volatile, or non-polar impurity is detected by HPLC, a GC-MS method (with derivatization) could be developed specifically to identify that peak, leveraging the unparalleled identification power of mass spectrometry.
Conclusion
The choice between HPLC and GC-MS is not merely a preference but a decision dictated by the fundamental chemistry of the analyte. For 4-Chloroisoquinolin-7-amine, its polarity and thermal sensitivity make HPLC-UV the logical, reliable, and robust choice for purity determination in a regulated drug development environment. While GC-MS offers powerful identification capabilities, the prerequisite of derivatization introduces complexities and risks that render it unsuitable for routine quality control of this specific compound. A sound analytical strategy would employ HPLC for routine purity testing and leverage GC-MS as a specialized tool for targeted impurity identification when necessary.
References
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- MDPI. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- National Library of Medicine. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
- ResearchGate. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PubChem. (n.d.). 4-Amino-7-chloroquinoline.
- ICH. (n.d.). Quality Guidelines.
- ChemSrc. (2025). 3-chloroisoquinolin-7-amine.
- PubChem. (n.d.). 3-Chloroisoquinolin-7-amine.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
In Vitro ADME Properties of 4-Chloroisoquinolin-7-amine Derivatives
This guide provides a comprehensive technical analysis of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloroisoquinolin-7-amine derivatives . These compounds represent a privileged scaffold in modern medicinal chemistry, serving as critical intermediates and active cores for HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors and ERK (Extracellular Signal-Regulated Kinase) inhibitors used in immuno-oncology and targeted cancer therapy.
A Technical Comparison Guide for Drug Discovery
Executive Summary & Scaffold Significance
The 4-chloroisoquinolin-7-amine core (CAS: 1936362-61-6) is a "linchpin" scaffold.[1] Its unique substitution pattern allows for orthogonal functionalization: the C4-chlorine serves as an electrophilic handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to install hinge-binding motifs, while the C7-amine provides a nucleophilic site for solubilizing tails or solvent-exposed groups.[1]
In the context of drug development, derivatives of this scaffold are primarily evaluated against Indazole and Pyrazolo[3,4-d]pyrimidine alternatives. While the isoquinoline core offers superior potency and selectivity in kinase pockets (specifically HPK1 and ERK2), it presents distinct ADME challenges—primarily related to lipophilicity-driven metabolic clearance and solubility.
Physicochemical Profile & Solubility
The 4-chloroisoquinolin-7-amine core is planar and moderately lipophilic.[1] Derivatization significantly alters this profile, but the core imposes a baseline hydrophobicity.[1]
Comparative Physicochemical Data
| Property | Isoquinoline Series (Target) | Indazole Series (Alternative) | Pyrazolo[3,4-d]pyrimidine (Alternative) |
| LogD (pH 7.4) | 2.8 – 4.2 | 2.1 – 3.5 | 1.8 – 3.0 |
| TPSA (Ų) | 60 – 90 | 70 – 100 | 80 – 110 |
| Kinetic Solubility (pH 7.4) | Low (< 10 µM) | Moderate (10–50 µM) | High (> 50 µM) |
| pKa (Basic N) | ~5.2 (Ring N), ~4.5 (7-NH2) | ~3.5 (Indazole N) | ~4.0 (Pyrimidine N) |
Technical Insight: The isoquinoline nitrogen is less basic than a pyridine nitrogen but can still participate in lysosomal trapping if the C7-substituent introduces a highly basic amine.[1] The low aqueous solubility of the core requires the introduction of polar moieties (e.g., morpholine, piperazine) at the C7 position to improve the developability score.
Metabolic Stability & Clearance Mechanisms
Metabolic stability is often the limiting factor for this class.[1] The electron-rich nature of the 7-aminoisoquinoline system makes it susceptible to oxidative metabolism.[1]
Primary Metabolic Pathways[1]
-
N-Oxidation: The isoquinoline ring nitrogen is prone to N-oxidation by CYP3A4 and FMOs.[1]
-
Oxidative Deamination: If the C7-amine is alkylated, it is a hotspot for N-dealkylation.[1]
-
Glucuronidation: The primary amine at C7 (if unsubstituted) or resulting metabolites are direct substrates for UGTs (Phase II).[1]
Microsomal Stability Comparison (Intrinsic Clearance, CLint)
| Species | Isoquinoline Derivatives | Interpretation |
| Human (HLM) | < 15 µL/min/mg | Moderate Stability. Suitable for QD/BID dosing if optimized.[1] |
| Rat (RLM) | 25 – 60 µL/min/mg | High Clearance. Rodent PK often underestimates human half-life.[1] |
| Mouse (MLM) | > 50 µL/min/mg | Very High Clearance. Rapid turnover requires high doses in efficacy models.[1] |
Critical Protocol Note: Due to the potential for N-oxide formation, stability assays must be run with and without NADPH to distinguish enzymatic vs. chemical instability, although chemical stability is generally high.
Permeability & Transporter Interaction (Caco-2)
Despite solubility challenges, 4-chloroisoquinolin-7-amine derivatives typically exhibit high passive permeability due to their aromatic planarity and lipophilicity.[1]
-
Papp (A-to-B): > 10 × 10⁻⁶ cm/s (High)[1]
-
Efflux Ratio (B-to-A / A-to-B): Typically < 2.0[1]
-
P-gp Substrate Status: generally Non-substrate or weak substrate.[1]
-
BCRP Substrate Status: Potential substrate if the C7-substituent is large and polar.[1]
Self-Validating Check: If the Efflux Ratio is > 2.0, co-incubation with Zosuquidar (P-gp inhibitor) usually restores A-to-B permeability, confirming active efflux.[1]
Safety Pharmacology: CYP Inhibition & hERG
A major liability for the isoquinoline scaffold compared to indazoles is the tendency for CYP inhibition and hERG binding .[1]
-
CYP3A4 Inhibition: The planar, lipophilic core can act as a competitive inhibitor (IC50 often < 10 µM).[1]
-
CYP2D6 Inhibition: If a basic amine is present at C7 (common for solubility), the molecule becomes a potent CYP2D6 inhibitor (IC50 < 1 µM).[1]
-
hERG Inhibition: The "flat" aromatic structure fits the hERG channel pore.[1] Derivatives often show hERG IC50 values in the 1–10 µM range, necessitating early patch-clamp screening.[1]
Visualizations
Diagram 1: ADME-Guided Optimization Workflow
This decision tree illustrates the logic flow for optimizing 4-chloroisoquinolin-7-amine hits.
Caption: Optimization logic for transforming the 4-chloroisoquinolin-7-amine scaffold into a drug candidate.
Diagram 2: Metabolic Liabilities of the Scaffold
Caption: Primary metabolic soft spots on the isoquinolin-7-amine scaffold.[1]
Detailed Experimental Protocols
A. Microsomal Stability Assay (High Throughput)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate human liver microsomes (0.5 mg/mL protein) at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 45 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .[1]
B. Caco-2 Permeability Assay
Objective: Assess intestinal absorption and efflux potential.[1]
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer (TEER > 1000
). -
Dosing: Add test compound (10 µM) to the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).
-
Incubation: Incubate at 37°C for 2 hours.
-
Sampling: Collect samples from the receiver compartment.
-
Quantification: LC-MS/MS analysis.
-
Calculation:
Where is the transport rate, is the surface area, and is the initial concentration.[1]
References
-
BenchChem. "The Isoquinolin-7-amine Core: A Privileged Scaffold in Kinase Inhibition."[1] BenchChem Application Notes. Link
-
Vertex Pharmaceuticals. "Anilinopyrimidines as Haematopoietic Progenitor Kinase 1 (HPK1) Inhibitors."[1] WO2018102366A1.[1] Link
-
Nimbus Therapeutics. "HPK1 Inhibitors and Uses Thereof." US20230339896A1.[1] Link
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] Link
-
Wang, X., et al. (2021).[1][3] "Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation." Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloroisoquinolin-7-amine
The core principle of this guide is risk mitigation through informed caution. Given the absence of a specific Safety Data Sheet (SDS) for 4-Chloroisoquinolin-7-amine, we must infer its potential hazards from related chemical structures, such as chlorinated quinolines and aromatic amines. These related compounds are known to be irritants, potentially toxic, and may pose long-term environmental risks.[1] Therefore, 4-Chloroisoquinolin-7-amine must be treated as hazardous waste until proven otherwise.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety
Before initiating any disposal procedures, a thorough understanding of the potential risks is paramount. Based on analogous compounds, 4-Chloroisoquinolin-7-amine should be presumed to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]
-
Potential Carcinogenicity: Some related aromatic amines are classified as potential carcinogens.[1][6]
Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes, dust, and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact, which can lead to irritation or toxic absorption. |
| Body Protection | A standard laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory | Use within a certified chemical fume hood. | To prevent the inhalation of potentially harmful dusts or vapors. |
This multi-layered approach to personal protection is the first line of defense against unforeseen chemical reactivity and exposure.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a critical step in ensuring safe handling and compliant disposal. Cross-contamination can lead to dangerous reactions and complicate the disposal process.
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with 4-Chloroisoquinolin-7-amine. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free of leaks or cracks.
Step 2: Label the Waste Container Proper labeling is a legal requirement under OSHA and EPA regulations.[7][8] The label must be clearly legible and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Chloroisoquinolin-7-amine"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
Step 3: Segregate Different Waste Streams Three primary waste streams should be considered:
-
Solid Waste: Collect unused or expired 4-Chloroisoquinolin-7-amine powder directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste (if applicable): If 4-Chloroisoquinolin-7-amine is dissolved in a solvent, it must be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvent waste, as this can increase disposal costs and complexity.[9]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for 4-Chloroisoquinolin-7-amine.
Storage and Final Disposal: Ensuring Compliance and Safety
Once collected and segregated, the hazardous waste must be stored and disposed of in accordance with institutional and regulatory guidelines.
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[10]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[11]
Disposal:
-
Never dispose of 4-Chloroisoquinolin-7-amine down the drain or in the regular trash.[4] This compound is likely persistent in the environment and harmful to aquatic life.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.
As a halogenated organic compound, the most probable disposal method will be high-temperature incineration at a licensed facility.[12] This method is effective at destroying the molecular structure of such compounds, preventing their release into the environment.
By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Removal of chlorine gas by an amine functionalized metal–organic framework via electrophilic aromatic substitution. Retrieved from [Link]
-
Society for Chemical Hazard Communication. (n.d.). Carcinogenicity. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
International Coral Reef Initiative (ICRI). (2020). CHEMICAL CLEANING AGENTS GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloroisoquinolin-7-amine
Understanding the Risks: A Profile of 4-Chloroisoquinolin-7-amine Analogs
Based on the hazard classifications of similar chemical structures, 4-Chloroisoquinolin-7-amine should be handled as a substance that is potentially:
-
Harmful if swallowed: Acute oral toxicity is a common concern with related compounds.[3]
-
A skin irritant: Direct contact may cause skin irritation.[1][3]
-
A serious eye irritant: Contact with eyes could lead to serious irritation or damage.[3]
-
A respiratory irritant: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
Core Principles of Protection: A Multi-layered Approach
The selection of PPE should always be the final line of defense, employed after engineering and administrative controls have been optimized.
Engineering Controls: Your First Line of Defense
Before any handling of 4-Chloroisoquinolin-7-amine, ensure that appropriate engineering controls are in place:
-
Chemical Fume Hood: All manipulations of solid or dissolved 4-Chloroisoquinolin-7-amine that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[5] This is the most critical engineering control for preventing respiratory exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][2]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[1]
Personal Protective Equipment: A Detailed Breakdown
The following PPE is recommended for all laboratory work involving 4-Chloroisoquinolin-7-amine.
Given the high risk of serious eye irritation, robust eye and face protection is mandatory:
-
Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[1] They provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities of solutions or when reacting the compound under pressure.[6]
Preventing dermal contact is paramount. The following should be considered standard practice:
-
Gloves:
-
Material: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility charts.
-
Practice: Double gloving is recommended, especially when working with higher concentrations or larger volumes.[7] This allows for the removal of the outer glove immediately following a potential contamination, without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.[6]
-
-
Laboratory Coat: A full-length, long-sleeved laboratory coat should be worn and kept fastened.[5] This protects the skin and personal clothing from contamination.
-
Closed-toe Shoes: Footwear that fully covers the feet is required in all laboratory settings.[5]
While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations:
-
Respirator: If there is a potential for exposure to airborne particles (e.g., during weighing of the solid compound outside of a containment hood) or if engineering controls are not sufficient, a NIOSH-approved respirator with particulate filters is recommended.[1] The specific type of respirator should be determined by a formal risk assessment.
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | NIOSH-approved respirator (if not in a ventilated enclosure) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat | Not required if in a fume hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | Not required if in a fume hood |
| Handling Waste | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat | Not required if in a fume hood |
Operational Protocols: Ensuring Safe Practice
Donning and Doffing of PPE: A Step-by-Step Guide
Properly putting on and taking off PPE is critical to prevent cross-contamination.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of gloves.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Waste Disposal
All disposable PPE (gloves, etc.) contaminated with 4-Chloroisoquinolin-7-amine should be placed in a designated, sealed waste container for hazardous chemical waste.[8] Non-disposable items, such as glassware and lab coats, must be decontaminated according to your institution's established procedures.
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Conclusion: A Culture of Safety
While 4-Chloroisoquinolin-7-amine presents potential hazards, a thorough understanding of these risks, coupled with the diligent application of the PPE and handling protocols outlined in this guide, will empower researchers to work safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture. Always consult your institution's Chemical Hygiene Plan and safety professionals for guidance on specific experimental procedures.
References
- Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-7-methoxyquinoline-6-carboxamide.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloroisoquinoline.
- Fisher Scientific. (2024). Safety Data Sheet: 1-Chloroisoquinoline.
- CymitQuimica. (2024). Safety Data Sheet.
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- ChemicalBook. (2025). 4-Chloroisoquinoline - Safety Data Sheet.
- HEROES. (2018, March 31).
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- Calbiochem. (n.d.). Granzyme B Substrate II, Fluorogenic - CAS 219138-02-0.
- Fisher Scientific. (2011). Safety Data Sheet: 7-Chloro-4-hydroxyquinoline.
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- PubChem. (n.d.). 4-Amino-7-chloroquinoline.
- MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
- BD Regulatory Documents. (2025). Safety Data Sheet.
- CAMEO Chemicals | NOAA. (n.d.). pentaethylpentamine - Report.
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- US EPA. (n.d.). Substance Registry Services.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CAMEO Chemicals | NOAA. (n.d.). thonzylamine - Report.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
